3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitcAMP phosphodiesterase , which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in many biological processes .
Mode of Action
The compound likely interacts with its target, the cAMP phosphodiesterase, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels .
Result of Action
The inhibition of cAMP phosphodiesterase and the subsequent increase in cAMP levels can have various molecular and cellular effects. For example, it can lead to the relaxation of smooth muscle in the aorta , which can have potential therapeutic applications in conditions like hypertension.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, certain compounds can hydrolyze in water , which can affect their stability and efficacy. Furthermore, the pH of the environment can influence the ionization state of the compound, which can affect its absorption and distribution in the body.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14(2)10-11-25-20(28)18-19(24(4)22(25)29)23-21-26(15(3)12-27(18)21)13-16-6-8-17(30-5)9-7-16/h6-9,12,14H,10-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPNVCWTKDCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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